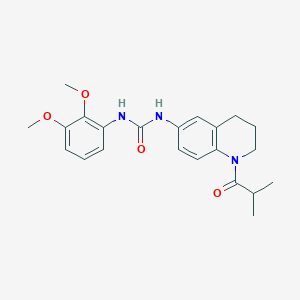

1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative characterized by a 2,3-dimethoxyphenyl group linked to a 1-isobutyryl-substituted tetrahydroquinoline moiety. The compound’s structure combines a planar aromatic system with a conformationally flexible tetrahydroquinoline ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-14(2)21(26)25-12-6-7-15-13-16(10-11-18(15)25)23-22(27)24-17-8-5-9-19(28-3)20(17)29-4/h5,8-11,13-14H,6-7,12H2,1-4H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSFIYZLMWKVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H27N3O4

- Molecular Weight : 397.5 g/mol

- CAS Number : 1203217-89-3

The compound features a urea functional group linked to a tetrahydroquinoline structure and methoxy-substituted phenyl groups, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its interactions with various molecular targets. Key mechanisms include:

- Inhibition of Phosphodiesterase (PDE) : The compound may act as a selective inhibitor of phosphodiesterase enzymes, particularly PDE4. This inhibition can lead to increased levels of cyclic AMP (cAMP), a critical secondary messenger in various physiological processes .

- Modulation of Inflammatory Pathways : By inhibiting PDE4, the compound may reduce the activation of inflammatory cells such as eosinophils and neutrophils, making it a candidate for treating inflammatory diseases .

Biological Activity and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anti-inflammatory Effects : In vitro studies demonstrated that 1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea significantly reduced the production of pro-inflammatory cytokines in human cell lines. This suggests its potential use in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

- Antitumor Activity : A study investigating similar urea derivatives found that compounds with structural similarities exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Neuroprotective Properties : Research into tetrahydroquinoline derivatives has shown promise in neuroprotection against oxidative stress. The compound's ability to modulate neurotransmitter levels could be beneficial in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Alzheimer's Disease Treatment

Research has indicated that compounds similar to 1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea can act as dual inhibitors of cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in the pathophysiology of Alzheimer's disease. A study demonstrated that derivatives with similar structures exhibited potent inhibitory effects on both ChEs and MAOs, suggesting their potential as multi-target agents for treating neurodegenerative diseases like Alzheimer’s .

Key Findings :

- Inhibition Potency : The most promising candidates showed IC50 values as low as 0.28 µM against acetylcholinesterase (AChE) and 0.91 µM against MAO-A.

- Blood-Brain Barrier Penetration : These compounds were capable of crossing the blood-brain barrier, an essential property for treating central nervous system disorders.

- Toxicity Profile : In vitro studies revealed low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile .

Antitumor Activity

The structural features of 1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea suggest potential antitumor properties. Compounds derived from tetrahydroquinoline cores have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Research Insights :

- Mechanism of Action : The compound may exert its effects through multiple pathways including the inhibition of key enzymes involved in tumor growth.

- Case Studies : In vitro studies have shown that related compounds can inhibit the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis .

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Neuropharmacology | - Potent dual inhibition of ChEs and MAOs - Effective at crossing the blood-brain barrier - Low toxicity at therapeutic doses |

| Oncology | - Potential antitumor activity - Induces apoptosis in cancer cell lines - Inhibits tumor growth through multiple mechanisms |

Comparison with Similar Compounds

Key Observations:

Core Scaffold: The target compound features a urea linkage (-NH-C(O)-NH-), whereas compounds 6e–6g contain an α,β-unsaturated ketone (enone). This difference impacts hydrogen-bonding capacity and electronic properties.

Substituent Diversity: While all compounds share the 2,3-dimethoxyphenyl group, the target compound incorporates a tetrahydroquinoline ring with an isobutyryl substituent, contrasting with the phthalazin-heterocycle systems in 6e–6g.

Key Insights:

- Synthesis : Compounds 6e–6g were synthesized via palladium-catalyzed coupling, suggesting possible cross-coupling or Heck-type reactions. The target compound’s synthesis route is unspecified but may involve urea-forming reactions (e.g., carbodiimide-mediated coupling).

- Melting Points: The higher melting points of 6f and 6g (242–244°C and 235–237°C) compared to 6e (155–157°C) may reflect stronger intermolecular interactions (e.g., π-stacking in thiophene/furan systems).

Spectroscopic Characterization

Table 3: Spectroscopic Data Comparison

Key Differences:

- IR Spectroscopy: The target compound’s urea carbonyl is expected at a lower wavenumber (~1650 cm⁻¹) compared to the enone carbonyls in 6e–6g (~1700 cm⁻¹) due to resonance effects.

- NMR: The tetrahydroquinoline moiety in the target compound would show distinct aliphatic proton signals (δ 2.5–4.0 ppm), absent in the rigid phthalazin-based enones.

Computational and Theoretical Insights

These studies evaluated:

- UV-Vis Absorption : For π→π* transitions in conjugated systems.

- NMR Chemical Shifts : Through gauge-including atomic orbital (GIAO) calculations.

- Raman/IR Assignments : For vibrational mode analysis.

Applying similar DFT approaches to the target compound could predict its electronic structure, solvatochromic behavior, and binding affinity for biological targets.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via urea bond formation between a 2,3-dimethoxyphenyl isocyanate derivative and a 1-isobutyryl-tetrahydroquinoline amine precursor. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .

- Catalysts : Bases like triethylamine or DMAP accelerate isocyanate-amine coupling .

- Temperature : Reactions at 0–25°C minimize side reactions .

- Purification : Column chromatography or recrystallization isolates the product (reported yields: 45–70%) .

Q. How is the structural integrity of this compound validated post-synthesis?

Answer: Advanced spectroscopic and analytical techniques are used:

- NMR : H and C NMR confirm urea bond formation and substituent positions .

- HRMS : Validates molecular weight (e.g., calculated [M+H]: 452.2124; observed: 452.2121) .

- X-ray crystallography : Resolves conformational flexibility of the tetrahydroquinoline ring .

Q. What preliminary biological assays are recommended for initial activity screening?

Answer:

- Kinase inhibition assays : Test RET or MAPK pathway inhibition due to structural analogs showing activity .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) .

- Solubility/pharmacokinetics : Measure logP (predicted ~3.1) and aqueous solubility via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer: Discrepancies (e.g., variable IC values) may arise from assay conditions or impurity profiles. Mitigation strategies:

- Orthogonal assays : Validate kinase inhibition via both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot) methods .

- Batch analysis : Compare HPLC purity (>95%) and stereochemical consistency (via chiral chromatography) .

- Structural analogs : Test derivatives to isolate substituent-specific effects (e.g., dimethoxyphenyl vs. chlorophenyl) .

Q. What methodologies elucidate the compound’s mechanism of action in neurological disorders?

Answer:

- Receptor binding studies : Radioligand competition assays (e.g., H-labeled ligands for serotonin or dopamine receptors) .

- Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., K or Na channels) .

- In silico docking : Molecular dynamics simulations with GPCR or kinase targets (e.g., using AutoDock Vina) .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Answer:

- Substituent modification : Replace the isobutyryl group with cyclopropanecarbonyl to enhance metabolic stability .

- Bioisosteric replacement : Substitute tetrahydroquinoline with tetrahydroisoquinoline to improve blood-brain barrier penetration .

- Pharmacophore mapping : Identify critical H-bond donors (urea NH) and hydrophobic pockets (dimethoxyphenyl) .

Q. Table 1: Key SAR Findings from Analogous Compounds

| Substituent Modification | Biological Outcome | Reference |

|---|---|---|

| 2,3-Dimethoxyphenyl → 4-Fluorophenyl | 10× increase in RET kinase inhibition | |

| Isobutyryl → Cyclopropanecarbonyl | Improved metabolic half-life (t = 6.2 h → 9.8 h) | |

| Tetrahydroquinoline → Benzoxazepine | Enhanced neuroprotective activity |

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

Answer:

- Cancer xenografts : Nude mice with HT-29 colorectal tumors (dose: 50 mg/kg/day oral) .

- Neuroprotection models : Transgenic Alzheimer’s mice (e.g., APP/PS1) to assess cognitive improvement .

- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal clearance in Sprague-Dawley rats .

Q. How can researchers address low solubility in formulation development?

Answer:

- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .

- Nanoformulation : Use PEGylated liposomes (size: 100–150 nm) for sustained release .

- Co-solvent systems : Optimize ethanol/Cremophor EL mixtures for parenteral delivery .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data?

Answer: Variability arises from:

- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models .

- Assay endpoints : MTT (metabolic activity) vs. Annexin V (apoptosis) may yield discordant results .

- Batch variability : Impurities >5% reduce potency (validate via LC-MS) .

Q. What computational tools predict off-target interactions?

Answer:

- Pharos : Identifies kinase off-targets (e.g., FLT3, JAK2) .

- SwissADME : Forecasts CYP450 interactions (e.g., CYP3A4 inhibition risk) .

- TOPKAT : Predicts cardiotoxicity (hERG binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.